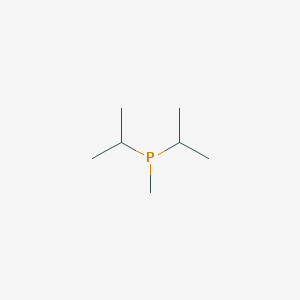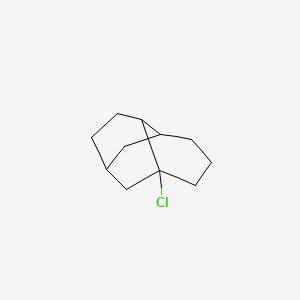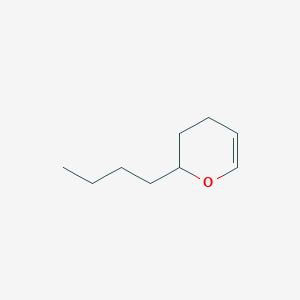
2H-Pyran, 2-butyl-3,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 2-butyl-3,4-dihydro- is a heterocyclic organic compound with a six-membered ring containing one oxygen atom and five carbon atoms. This compound is a derivative of dihydropyran, where the hydrogen atoms at the second position are replaced by a butyl group. It is known for its stability and versatility in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-butyl-3,4-dihydro- typically involves the reaction of butyl-substituted alkenes with dihydropyran under acidic conditions. One common method is the acid-catalyzed cyclization of butyl-substituted alkenes with dihydropyran, using a strong acid like sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2H-Pyran, 2-butyl-3,4-dihydro- can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites or metal oxides, can also enhance the efficiency of the reaction and reduce the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, 2-butyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butyl-substituted pyranones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield butyl-substituted tetrahydropyrans using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups using reagents like alkyl halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, organometallic compounds, and other nucleophiles.
Major Products Formed
Oxidation: Butyl-substituted pyranones.
Reduction: Butyl-substituted tetrahydropyrans.
Substitution: Various butyl-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 2-butyl-3,4-dihydro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of 2H-Pyran, 2-butyl-3,4-dihydro- involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modulate cellular processes. The presence of the butyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and affect membrane-associated proteins and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2H-Pyran, 2-butyl-3,4-dihydro- can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran: A parent compound without the butyl substitution, which is less lipophilic and has different reactivity.
2,3-Dihydro-4H-pyran: Another isomer with different substitution patterns and reactivity.
Tetrahydropyran: A fully saturated analog with different chemical properties and applications.
The uniqueness of 2H-Pyran, 2-butyl-3,4-dihydro- lies in its butyl substitution, which imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
60443-97-2 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
2-butyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O/c1-2-3-6-9-7-4-5-8-10-9/h5,8-9H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
APBJSEPAAKBHES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


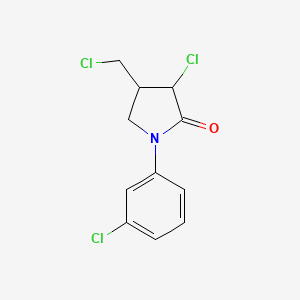
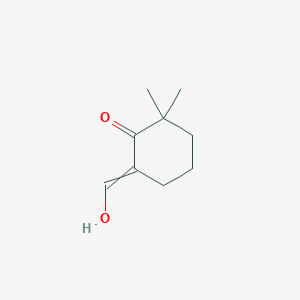

![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)
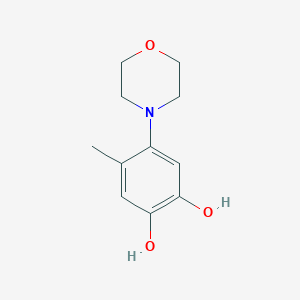

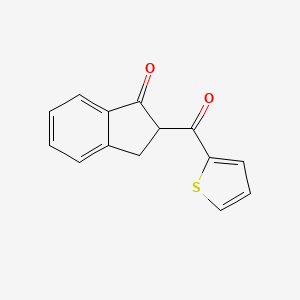
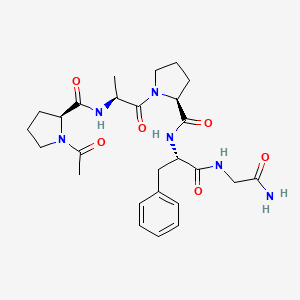
![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)

